An In-depth Technical Guide to 2-Bromoethylammonium bromide
An In-depth Technical Guide to 2-Bromoethylammonium bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Bromoethylammonium bromide. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Core Chemical and Physical Properties
2-Bromoethylammonium bromide, also known as 2-bromoethylamine (B90993) hydrobromide, is a bifunctional molecule featuring a primary amine and a bromoalkane.[1][2] This structure makes it a valuable reagent in various chemical transformations.[1][2] It typically appears as a white to off-white or slight yellow crystalline powder.[3] The hydrobromide salt form enhances its stability and solubility in aqueous media.[1][2]
Table 1: Physicochemical Properties of 2-Bromoethylammonium bromide
| Property | Value | References |
| CAS Number | 2576-47-8 | [4] |
| Molecular Formula | C₂H₇Br₂N | [3][4] |
| Molecular Weight | 204.89 g/mol | [4] |
| Melting Point | 170-176 °C | [4] |
| Boiling Point | 181.3 °C at 979.2 hPa | [5] |
| Density | 0.98 g/cm³ at 28.3 °C | [5] |
| Solubility in Water | >500 g/L at 20 °C | [2][4] |
| pH | 2.9 (10 g/L in H₂O at 20 °C) | [4] |
| Flash Point | 61.6 °C (Pensky-Martens closed cup) | [4] |
| Appearance | Crystalline powder | [2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Bromoethylammonium bromide.
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¹H NMR: In a suitable deuterated solvent like D₂O, the proton NMR spectrum is expected to show two triplets corresponding to the two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the bromine atom would appear at a higher chemical shift compared to the methylene group adjacent to the ammonium (B1175870) group.
-
¹³C NMR: The carbon NMR spectrum would display two distinct signals for the two carbon atoms in different chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the ammonium group and the C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms.
Reactivity and Stability
2-Bromoethylammonium bromide is stable under normal laboratory conditions.[3] However, it is incompatible with strong oxidizing agents and bases.[3] The acidic nature of the ammonium salt means it will react with bases to neutralize them.[1] When heated to decomposition, it can emit toxic fumes of bromide ions, nitrogen oxides (NOx), and hydrogen bromide.
The reactivity of 2-bromoethylammonium bromide is characterized by the two functional groups: the primary ammonium group and the alkyl bromide. This dual reactivity makes it a versatile building block in organic synthesis.
Experimental Protocols
Synthesis of 2-Bromoethylammonium bromide
A common method for the synthesis of 2-bromoethylammonium bromide is the reaction of ethanolamine (B43304) with hydrobromic acid.[3]
Materials:
-
Ethanolamine
-
48% Hydrobromic acid
-
Ethylbenzene (or another suitable solvent)
-
Hydrogen bromide gas
Procedure:
Step 1: Salt Formation
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add ethanolamine.
-
Slowly add a 1:1 molar ratio of 48% hydrobromic acid to the ethanolamine while stirring.
-
Control the addition rate to maintain the reaction temperature below 30°C, as this is an exothermic neutralization reaction.
-
After the addition is complete, remove the water under vacuum in a boiling water bath to yield ethanolamine hydrobromide.
Step 2: Bromination
-
To the ethanolamine hydrobromide, add a solvent such as ethylbenzene.
-
Bubble hydrogen bromide gas through the mixture while maintaining the reaction temperature at approximately 130°C.
-
Continue the reaction for several hours (e.g., 4.5 hours).
-
After the reaction is complete, cool the mixture, and collect the solid product by filtration.
-
Wash the product with acetone until it is colorless and then dry it under vacuum.
Applications in Research and Drug Development
2-Bromoethylammonium bromide is a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders.[2][6][7] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of an aminoethyl group into various molecular scaffolds.[2][7]
Key Applications:
-
Pharmaceutical Intermediate: It is a crucial building block for the synthesis of active pharmaceutical ingredients (APIs).[2][6]
-
Organic Synthesis: It is used to construct new carbon-nitrogen bonds and to synthesize heterocyclic compounds.[2]
-
Proteomics Research: It aids in the development of molecular probes and ligands for studying protein-protein interactions.[2][6]
-
Materials Science: It can be used in the synthesis of hybrid perovskites for optoelectronic applications.
Safety and Toxicology
2-Bromoethylammonium bromide is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[4] It can cause skin and eye irritation and may cause skin sensitization.
Table 2: Toxicological and Safety Data
| Parameter | Value | References |
| GHS Hazard Statements | H302, H412 | [4] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P501 | [4] |
| LD₅₀ (Oral, Rat) | 200-2000 mg/kg | [4] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Aquatic Chronic 3 | [4] |
| Storage Class | 11 (Combustible Solids) | [4] |
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[1]
Conclusion
2-Bromoethylammonium bromide is a versatile and important chemical compound with significant applications in pharmaceutical development and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers and chemists. A thorough understanding of its chemical properties, reactivity, and safety precautions is essential for its effective and safe use in a laboratory setting.
References
- 1. 2-BROMOETHYLAMINE HYDROBROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]
- 4. 2-Bromoethylamine hydrobromide | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromoethylammonium bromide CAS 2576-47-8 | 820176 [merckmillipore.com]
